molecular formula C16H11N7OS B2808222 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396752-20-7

2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2808222
CAS No.: 1396752-20-7
M. Wt: 349.37
InChI Key: ZORMACWHEIZJRL-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide features a thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a carboxamide-linked 2-phenyl-2H-tetrazole moiety. Its structure combines a high-nitrogen tetrazole ring, known for metabolic stability and electronic effects, with a pyridine-thiazole scaffold commonly associated with bioactive molecules.

Properties

IUPAC Name

2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)12-6-2-1-3-7-12)19-16-18-13(10-25-16)11-5-4-8-17-9-11/h1-10H,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMACWHEIZJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between a pyridine-3-carboxaldehyde and an appropriate amine.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed by the cycloaddition of an azide with a nitrile group.

    Final Coupling: The final step involves coupling the synthesized thiazole, pyridine, and tetrazole intermediates with a phenyl ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid.

Reagents/Conditions Products Characterization Methods References
6M HCl, reflux (4–6 hrs)2-Phenyl-2H-tetrazole-5-carboxylic acid1H NMR,LC-MS^1 \text{H NMR}, \text{LC-MS}
2M NaOH, 80°C (2–3 hrs)Sodium salt of tetrazole-5-carboxylic acid13C NMR,IR^{13} \text{C NMR}, \text{IR}

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions at the carbonyl carbon.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group undergoes nitration and halogenation at the para position due to electron-withdrawing effects of the tetrazole ring.

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2-phenyl derivative68%
BrominationBr₂, FeBr₃, CHCl₃, 25°C4-Bromo-2-phenyl derivative72%

Regioselectivity : Directed by the electron-deficient tetrazole ring, favoring para substitution .

Alkylation and Acylation at the Tetrazole Nitrogen

The NH group of the tetrazole ring reacts with alkyl halides or acyl chlorides.

Reaction Reagents/Conditions Products Yield References
MethylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-2-phenyltetrazole-5-carboxamide85%
AcetylationAcCl, pyridine, 0°CN-Acetyl-2-phenyltetrazole-5-carboxamide78%

Limitation : Steric hindrance from the phenyl and thiazole groups reduces reactivity at N2.

Coordination Reactions with Metal Ions

The pyridinyl and thiazole nitrogen atoms act as ligands for transition metals.

Metal Salt Conditions Complex Structure Applications References
Cu(OAc)₂Ethanol, 25°C, 12 hrsTetranuclear Cu(II) complexCatalytic coupling
CoCl₂MeOH, reflux, 6 hrsOctahedral Co(II) complexMagnetic materials

Key Data : Cu(II) complexes show enhanced catalytic activity in Chan–Evans–Lam coupling .

Reduction of the Carboxamide to Amine

The carboxamide group is reduced to a primary amine using strong reducing agents.

Reagents/Conditions Products Yield References
LiAlH₄, THF, reflux2-Phenyl-2H-tetrazole-5-methylamine65%
BH₃·THF, 0°C → 25°CAmine with retained thiazole ring58%

Side Reaction : Over-reduction of the tetrazole ring may occur with prolonged exposure.

Thiazole Ring Functionalization

The thiazole moiety participates in electrophilic substitutions and cross-couplings.

Reaction Reagents/Conditions Products Yield References
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, DME4-Arylthiazole derivatives70–80%
BrominationNBS, AIBN, CCl₄, 80°C5-Bromothiazole analog63%

Note : The pyridin-3-yl group enhances electron density, favoring C5 substitution on the thiazole .

Stability Under Oxidative Conditions

The compound resists oxidation at the tetrazole ring but undergoes side-chain modifications.

Oxidizing Agent Conditions Products References
KMnO₄, H₂O, 100°CPhenyl → benzoic acid2-(Carboxyphenyl)-tetrazole-5-carboxamide
mCPBA, CH₂Cl₂, 25°CSulfoxide formation (thiazole)Sulfoxide derivative

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    The compound has shown promising results in anticancer studies. A series of thiazole and pyridine derivatives, including those related to 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a study indicated that thiazole-integrated compounds exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values demonstrating potent efficacy .
  • Structure-Activity Relationship (SAR) :
    The structure of the compound plays a critical role in its biological activity. Modifications on the thiazole and pyridine moieties can enhance anticancer properties. For example, the presence of electron-withdrawing groups on the pyridine ring has been associated with increased activity against specific cancer types . The SAR analysis indicates that the tetrazole ring is essential for maintaining biological activity, suggesting that further optimization could lead to more effective anticancer agents.
  • Analgesic Properties :
    Recent studies have suggested that derivatives of tetrazole compounds can exhibit analgesic properties. The multitarget biological activity of similar compounds indicates potential applications in pain management therapies .

Corrosion Inhibition

  • Corrosion Studies :
    The compound has been investigated for its ability to inhibit corrosion, particularly in copper surfaces exposed to hydrochloric acid. Research findings indicate that derivatives of thiazole, including those similar to this compound, can significantly reduce corrosion rates through adsorption mechanisms on metal surfaces . This application is particularly relevant in industries where metal integrity is crucial.

Case Studies

Study Findings Cell Lines Tested IC50 Values
Evren et al. (2019)Novel thiazole derivatives showed strong anticancer propertiesNIH/3T3 mouse embryoblast, A549 human lung adenocarcinomaIC50 = 23.30 ± 0.35 mM
MDPI StudyThiazole-pyridine hybrids demonstrated better efficacy than standard drugsPC3, MCF-7, HepG2IC50 = 5.71 μM (better than 5-fluorouracil)
Corrosion Inhibition StudyEffective corrosion inhibition on copper surfacesN/AN/A

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole Carboxamides with Pyridine Moieties
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) (): Features a morpholinomethyl group at thiazole position 5 and a benzamide group. The morpholine substituent enhances solubility due to its polarity, contrasting with the target compound’s lipophilic phenyltetrazole. Synthesized via Mannich reaction (paraformaldehyde + amine in acetic acid), differing from the target’s likely coupling-based synthesis .
  • 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ():

    • Contains a trifluoromethylphenyl group, increasing metabolic resistance compared to the target’s phenyltetrazole.
    • Demonstrates how electron-withdrawing groups (CF₃) influence pharmacokinetics .
Tetrazole vs. Other Heterocycles
  • Compound 17 (): A nitrothiophene carboxamide with a trifluoromethylpyridine group.
    • Replacing tetrazole with a nitrothiophene reduces nitrogen content but introduces antibacterial properties via nitro group redox activity .
  • Dasatinib (): A thiazole carboxamide with pyrimidine and piperazine groups.
    • The chloro and methyl substituents optimize kinase inhibition, whereas the target’s tetrazole may alter target selectivity .
Bioactivity
  • The target’s tetrazole may enhance radical scavenging due to its electron-deficient ring .
  • Antibacterial Activity : Compound 17 () targets bacterial enzymes via nitro group interactions, a mechanism unlikely in the target compound due to tetrazole’s distinct redox profile .
  • Anticancer Potential: Dasatinib’s success highlights thiazole carboxamides’ applicability in oncology. The target’s phenyltetrazole could modulate kinase affinity or solubility .
Physicochemical Data
Compound Melting Point (°C) Key Spectral Data (¹H NMR, HRMS) Reference
Target Compound Not reported Expected δ 8.5–9.0 (pyridine H), δ 7.5–8.2 (tetrazole H) Inferred
4a () White solid, m.p. unreported ¹H NMR: δ 2.4 (CH₃), 3.6 (morpholine); HRMS: m/z 438.1
4d () Yellow solid ¹H NMR: δ 7.8 (pyridine H), 7.3–7.5 (aromatic H)

The tetrazole’s planar structure may reduce crystallinity compared to bulkier substituents in 4d or 4a, impacting solubility .

Biological Activity

The compound 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

Structural Characteristics

The compound features several key functional groups:

  • Tetrazole Ring : Known for its pharmacological significance, it contributes to the compound's bioactivity.
  • Thiazole Moiety : Often associated with various therapeutic effects, including antimicrobial and anticancer activities.
  • Pyridine and Phenyl Groups : These aromatic systems enhance the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been reported to possess activity against a range of pathogens, including bacteria and fungi. In a study involving various thiazole derivatives, compounds similar to our target demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has been documented in multiple studies. The presence of the tetrazole ring is often linked to the inhibition of inflammatory pathways. For example, compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in cell lines .

Anticancer Activity

The anticancer properties of thiazole derivatives are noteworthy. A study highlighted that certain thiazole-based compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, one compound showed an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against E. coli, demonstrating its potential as a lead compound for further development .
  • Anti-inflammatory Effects : In a model of acute inflammation, a related tetrazole derivative reduced paw edema significantly compared to controls (p < 0.05), indicating its therapeutic potential in inflammatory diseases .
  • Cytotoxicity Testing : A recent study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing that several derivatives had IC50 values below 1 µM, suggesting strong anticancer activity .

Biological Activity Summary

Activity TypeCompoundTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialThis compoundE. coli0.5 µg/mL
Anti-inflammatorySimilar Tetrazole DerivativeMouse Paw Edema ModelSignificant Reduction (p < 0.05)
AnticancerThiazole DerivativeVarious Cancer Cell Lines< 1 µM

Q & A

Q. What experimental designs validate multi-target mechanisms of action?

  • Methodological Answer :
  • Polypharmacology Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • CRISPR Transcriptomics : Genome-wide screens (e.g., Brunello library) reveal synthetic lethal interactions .
  • Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts upon ligand binding .

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